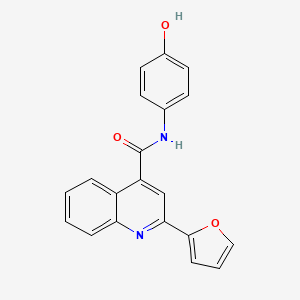
2-(furan-2-yl)-N-(4-hydroxyphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(furan-2-yl)-N-(4-hydroxyphenyl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C20H14N2O3 and its molecular weight is 330.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(Furan-2-yl)-N-(4-hydroxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a quinoline core, which is known for its diverse pharmacological properties, along with a furan moiety and a hydroxylated phenyl group that may enhance its biological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is C17H14N2O3, with a molecular weight of approximately 294.3 g/mol. The structural characteristics contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H14N2O3 |
| Molecular Weight | 294.3 g/mol |
| Functional Groups | Furan, Hydroxyl, Carboxamide |
Anticancer Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. These compounds often act by inhibiting key enzymes involved in cancer progression, such as topoisomerases and kinases. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxic effects of this compound against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results indicated an IC50 value of approximately 150 µg/mL for A549 cells, suggesting moderate cytotoxicity compared to standard chemotherapeutic agents.
| Cell Line | IC50 (µg/mL) | Comparison to Control |
|---|---|---|
| A549 | 150 | Moderate |
| MCF7 | 180 | Moderate |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies have reported that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were found to be in the range of 0.5 to 1.0 µg/mL.
Table: Antimicrobial Efficacy
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.5 | High |
| Escherichia coli | 1.0 | Moderate |
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. The presence of the hydroxyl group may enhance the compound's antioxidant properties, providing cellular protection against oxidative stress.
Properties
Molecular Formula |
C20H14N2O3 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
2-(furan-2-yl)-N-(4-hydroxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C20H14N2O3/c23-14-9-7-13(8-10-14)21-20(24)16-12-18(19-6-3-11-25-19)22-17-5-2-1-4-15(16)17/h1-12,23H,(H,21,24) |
InChI Key |
AHWKIMDQMHPTGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















